molecular formula C15H12Cl3NO B3003734 1-(4-Chlorophenyl)-3-(3,4-dichloroanilino)-1-propanone CAS No. 135779-28-1

1-(4-Chlorophenyl)-3-(3,4-dichloroanilino)-1-propanone

Cat. No.: B3003734
CAS No.: 135779-28-1
M. Wt: 328.62
InChI Key: UJUVMOJTLUWCDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-3-(3,4-dichloroanilino)-1-propanone is a β-amino ketone derivative characterized by a propanone backbone substituted with a 4-chlorophenyl group at the carbonyl position and a 3,4-dichloroanilino moiety at the β-position. The 3,4-dichloroanilino group introduces strong electron-withdrawing effects, which may enhance binding affinity in biological systems or alter reactivity in synthetic applications .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(3,4-dichloroanilino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl3NO/c16-11-3-1-10(2-4-11)15(20)7-8-19-12-5-6-13(17)14(18)9-12/h1-6,9,19H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUVMOJTLUWCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCNC2=CC(=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Chlorophenyl)-3-(3,4-dichloroanilino)-1-propanone, also known as C15H12Cl3NO , is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H12Cl3NO
  • Molecular Weight : 328.62 g/mol
  • CAS Number : 135779-28-1

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with 3,4-dichloroaniline in the presence of a suitable catalyst. The reaction conditions often include:

  • Solvent: Ethanol or methanol
  • Base: Sodium hydroxide or potassium carbonate
  • Temperature: Elevated to facilitate reaction completion.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research has demonstrated that derivatives of similar structures exhibit significant cytotoxicity against various cancer cell lines, including:

  • HT-1080 (fibrosarcoma)
  • MCF-7 (breast cancer)
  • A-549 (lung carcinoma)

In one study, a related compound exhibited an IC50 value of 19.56 µM against HT-1080 cells, indicating strong growth inhibition . The mechanism involved apoptosis induction through caspase activation and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. While specific data on this compound is limited, related compounds in its class have shown activity against various bacterial strains. For example, compounds with similar structures have demonstrated minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL against pathogens like E. faecalis and P. aeruginosa .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes involved in cell proliferation and apoptosis.
  • Receptor Modulation : It could potentially modulate receptor activity that influences cancer cell survival and growth.
  • Cell Cycle Regulation : Evidence suggests it induces cell cycle arrest, particularly at the G2/M checkpoint.

Case Studies and Research Findings

StudyFocusFindings
Study on Anticancer Activity Cytotoxicity against cancer cellsSignificant inhibition in HT-1080 with IC50 = 19.56 µM; induced apoptosis via caspase activation.
Antimicrobial Activity Review Efficacy against bacterial strainsRelated compounds showed MIC values between 40-50 µg/mL against multiple pathogens.
Molecular Docking StudiesInteraction with protein targetsSuggested stable complex formation with caspase proteins indicating potential for therapeutic use in cancer treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituent groups on the phenyl rings or the β-amino moiety. Below is a comparative analysis:

Substituents on the Anilino Group
  • 1-(4-Chlorophenyl)-3-(4-chloroanilino)-1-propanone (CAS 58154-01-1) Substituents: Single Cl at the 4-position of the anilino ring. Molecular Weight: 294.18 g/mol; LogP: 4.46 .
  • 1-(4-Chlorophenyl)-3-(3,4-dichloroanilino)-1-propanone (Target Compound) Substituents: Cl at 3- and 4-positions of the anilino ring. Expected Impact: Enhanced electron-withdrawing effects and hydrophobicity (higher LogP than mono-Cl analogs) .
Substituents on the Propanone-Attached Phenyl Ring
  • 3-(4-Chloroanilino)-1-(4-methoxyphenyl)-1-propanone (CAS 95886-08-1) Substituent: Methoxy (-OCH₃) at the 4-position. Molecular Weight: 289.76 g/mol. Impact: Methoxy’s electron-donating nature contrasts with Cl’s electron-withdrawing effects, altering electronic distribution and reactivity .
  • 3-(4-Chloroanilino)-1-(4-methylphenyl)-1-propanone (CID 5146406) Substituent: Methyl (-CH₃) at the 4-position. Molecular Weight: 273.76 g/mol. Impact: Increased lipophilicity (LogP ~4.2) but reduced polarity compared to Cl-substituted analogs .
Modifications in the β-Amino Moiety
  • Aldi-4 (1-(4-Chlorophenyl)-3-(1-piperidinyl)-1-propanone hydrochloride) Substituent: Piperidinyl group replaces anilino. Impact: Introduction of a basic nitrogen increases water solubility (as hydrochloride salt) and alters steric profile .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) LogP Boiling Point (°C) Key Substituents
Target Compound* C₁₅H₁₁Cl₃NO 328.62 ~5.0† ~480† 3,4-Cl₂-anilino, 4-Cl-phenyl
3-(4-Chloroanilino)-1-(4-Cl-phenyl)-1-propanone C₁₅H₁₂Cl₂NO 294.18 4.46 468.8 4-Cl-anilino, 4-Cl-phenyl
3-(4-Chloroanilino)-1-(4-OCH₃-phenyl)-1-propanone C₁₆H₁₅ClNO₂ 289.76 ~3.8‡ N/A 4-Cl-anilino, 4-OCH₃-phenyl
Aldi-4 C₁₄H₁₇ClN₂O 280.75 3.1 N/A Piperidinyl, 4-Cl-phenyl

*Estimated values based on structural analogs. †Predicted using Cl substituent additive effects. ‡Estimated via methoxy’s LogP contribution (-0.02 per OCH₃ group).

Q & A

Basic Question: What are the recommended synthetic routes for 1-(4-Chlorophenyl)-3-(3,4-dichloroanilino)-1-propanone, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via a nucleophilic substitution or condensation reaction. A plausible route involves:

  • Step 1: Reacting 4-chlorophenylpropanone with 3,4-dichloroaniline under basic conditions (e.g., K2_2CO3_3 in DMF) to facilitate amine coupling.
  • Step 2: Purification via column chromatography or recrystallization using ethanol/water mixtures.
    Optimization may include adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and stoichiometric ratios (1:1.2 ketone:amine). Reaction progress can be monitored via TLC (Rf_f ~0.5 in hexane/ethyl acetate 3:1) .

Basic Question: How can the structure of this compound be rigorously characterized?

Methodological Answer:

  • Spectroscopy:
    • NMR: 1^1H NMR should show a ketone proton (~2.5–3.0 ppm) and aromatic protons split into distinct patterns due to chlorine substituents (e.g., 7.2–8.0 ppm for dichloroanilino groups). 13^{13}C NMR will confirm carbonyl (200–210 ppm) and aromatic carbons .
    • IR: A strong C=O stretch (~1700 cm1^{-1}) and N-H bend (~1600 cm1^{-1}) for the anilino group .
  • Mass Spectrometry: High-resolution MS (HRMS) should match the molecular formula C15_{15}H10_{10}Cl3_3NO (exact mass ~348.97) .

Advanced Question: What analytical methods are suitable for resolving contradictions in reported melting points or spectral data?

Methodological Answer:
Discrepancies in physical properties (e.g., melting points) may arise from impurities or polymorphic forms. To resolve:

  • Perform DSC/TGA to confirm thermal stability and phase transitions.
  • Use PXRD to identify crystalline forms.
  • Compare HPLC purity (>98%) across batches. For spectral inconsistencies, replicate experiments under controlled conditions (e.g., solvent, concentration) and cross-validate with computational predictions (e.g., DFT for NMR shifts) .

Advanced Question: How does the electronic nature of the 3,4-dichloroanilino group influence reactivity in cross-coupling reactions?

Methodological Answer:
The electron-withdrawing Cl substituents on the anilino group reduce electron density at the nitrogen, enhancing its nucleophilicity in SNAr reactions. This can be quantified via Hammett constants (σmeta_{meta} = 0.37, σpara_{para} = 0.23 for Cl), which correlate with reaction rates in aryl amination. Comparative studies with mono-chloro analogs show slower kinetics due to reduced electron deficiency .

Basic Question: What are the key thermodynamic properties (e.g., solubility, logP) relevant to experimental design?

Methodological Answer:

  • logP: Predicted ~3.5 (via ACD/Labs), indicating moderate lipophilicity.
  • Solubility: Sparingly soluble in water (<0.1 mg/mL), but miscible in DMSO or DMF. Use Hansen solubility parameters (δD_D ~18 MPa1/2^{1/2}) to select solvents for recrystallization .
  • Stability: Susceptible to hydrolysis under acidic/alkaline conditions; store at -20°C in inert atmosphere .

Advanced Question: How can computational modeling predict bioactivity against specific enzyme targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding to targets like cytochrome P450 or kinases. The dichloroanilino group may form halogen bonds with backbone carbonyls (e.g., PDB: 1TQG).
  • QSAR: Train models using descriptors like ClogP, polar surface area, and H-bond acceptors. Validate with in vitro assays (e.g., IC50_{50} for enzyme inhibition) .

Basic Question: What safety precautions are critical during handling?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of fine particles.
  • Waste Disposal: Collect in halogenated waste containers; incinerate at >1000°C to prevent dioxin formation .

Advanced Question: How does steric hindrance from the 4-chlorophenyl group affect regioselectivity in derivatization reactions?

Methodological Answer:
The 4-chlorophenyl group creates steric bulk, favoring electrophilic substitution at the para position of the anilino ring. For example, nitration with HNO3_3/H2_2SO4_4 yields the 6-nitro derivative (confirmed by NOESY for spatial proximity). Competitive pathways (e.g., ortho attack) are suppressed, as shown by DFT calculations (ΔG^\ddagger difference ~5 kcal/mol) .

Basic Question: What chromatographic techniques are optimal for separating this compound from byproducts?

Methodological Answer:

  • HPLC: Use a C18 column with isocratic elution (acetonitrile/water 70:30, 1 mL/min). Retention time ~8.2 min.
  • GC-MS: Derivatize with BSTFA to improve volatility; monitor for Cl isotopic patterns (3:1 for 35^{35}Cl/37^{37}Cl) .

Advanced Question: Can this compound act as a photosensitizer, and what experimental setups validate this?

Methodological Answer:
The conjugated ketone-aniline system may exhibit UV/Vis absorption (~290 nm). Test photosensitivity via:

  • UV Irradiation: Expose in quartz cuvettes under 254 nm light; monitor degradation via HPLC.
  • ROS Detection: Use fluorescent probes (e.g., DCFH-DA) to quantify singlet oxygen or superoxide production .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.